

A Comprehensive Spectroscopic and Analytical Guide to 2-Ethylisonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylisonicotinonitrile**

Cat. No.: **B075280**

[Get Quote](#)

Introduction

2-Ethylisonicotinonitrile, also known as 2-ethyl-4-cyanopyridine or 2-ethylpyridine-4-carbonitrile, is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.^[1] Its molecular structure, featuring a pyridine ring functionalized with an ethyl group at the 2-position and a nitrile group at the 4-position, makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Ethylisonicotinonitrile**. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust and predictive characterization. This approach not only offers a reliable spectroscopic profile but also serves as an instructive example of structural elucidation for substituted pyridines.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of **2-Ethylisonicotinonitrile** are numbered as shown in the diagram below.

Caption: Molecular structure of **2-Ethylisonicotinonitrile** with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2-Ethylisonicotinonitrile** is predicted to show distinct signals for the protons of the ethyl group and the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	7.50 - 7.60	d	~5.0
H5	8.70 - 8.80	d	~5.0
H6	7.30 - 7.40	s	-
H7 (CH ₂)	2.80 - 2.90	q	~7.6
H8 (CH ₃)	1.30 - 1.40	t	~7.6

Interpretation and Rationale:

- **Aromatic Protons (H3, H5, H6):** The pyridine ring protons are expected in the downfield region. H5, being ortho to the nitrogen and meta to the electron-withdrawing cyano group, is predicted to be the most deshielded. H3, adjacent to the cyano group, will also be downfield. H6, ortho to the ethyl group, is expected at the most upfield position among the aromatic protons. The coupling between the ortho protons H3 and H5 should result in doublets with a coupling constant of approximately 5.0 Hz.
- **Ethyl Group Protons (H7, H8):** The methylene protons (H7) of the ethyl group are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons

(H8). The methyl protons (H8) will resonate as a triplet due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **2-Ethylisonicotinonitrile** is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (δ , ppm)
C2	160 - 165
C3	125 - 130
C4	120 - 125
C5	150 - 155
C6	122 - 127
C7 (CH ₂)	25 - 30
C8 (CH ₃)	13 - 18
C9 (CN)	116 - 120

Interpretation and Rationale:

- Aromatic Carbons (C2-C6): The carbon atoms of the pyridine ring resonate in the aromatic region. C2, bonded to the nitrogen and the ethyl group, is expected to be significantly downfield. C5, adjacent to the nitrogen, will also be downfield. C4, bearing the cyano group, will have its chemical shift influenced by the nitrile functionality.
- Ethyl Group Carbons (C7, C8): The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum, with typical values for such a substituent on an aromatic ring.

- Nitrile Carbon (C9): The carbon of the cyano group is expected to have a characteristic chemical shift in the range of 116-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

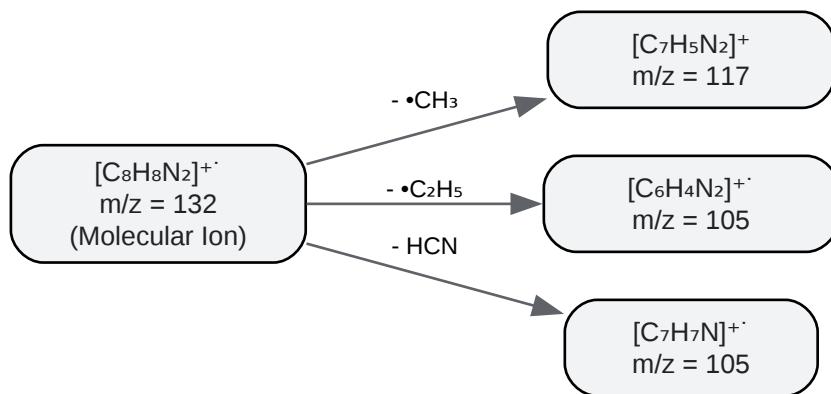
Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3050	C-H stretch (aromatic)	Medium
~2970, ~2870	C-H stretch (aliphatic)	Medium
~2230	C≡N stretch (nitrile)	Strong, Sharp
~1600, ~1550	C=C and C=N ring stretching	Medium to Strong
~1460, ~1380	C-H bend (aliphatic)	Medium

Interpretation and Rationale:

- C≡N Stretch: The most characteristic peak in the IR spectrum of **2-Ethylisonicotinonitrile** is the strong and sharp absorption band for the nitrile group (C≡N) stretch, expected around 2230 cm⁻¹.^[2]
- C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.
- Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) of **2-Ethylisonicotinonitrile** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

m/z	Proposed Fragment
132	$[M]^+$ (Molecular Ion)
117	$[M - CH_3]^+$
105	$[M - C_2H_5]^+$ or $[M - HCN]^+$
78	[Pyridine] $^+$

Interpretation and Rationale of Fragmentation:

The molecular ion ($[M]^+$) is expected at an m/z of 132, corresponding to the molecular weight of the compound.^[3] The primary fragmentation pathway is likely the benzylic cleavage, which is the loss of a methyl radical ($\cdot CH_3$) from the ethyl group to form a highly stable cation at m/z 117. This is often the base peak in the mass spectra of ethyl-substituted pyridines.^[4] Further fragmentation could involve the loss of the entire ethyl group ($\cdot C_2H_5$) or the loss of hydrogen cyanide (HCN) from the molecular ion.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectral fragmentation pathway for **2-Ethylisonicotinonitrile**.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Ethylisonicotinonitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a 30-degree pulse angle with an acquisition time of 4 seconds and a relaxation delay of 1 second. Co-add 16 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , co-add 1024 scans with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat liquid **2-Ethylisonicotinonitrile** directly onto the ATR crystal.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Collect 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum should be recorded and automatically subtracted.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization and Analysis: Use a standard electron energy of 70 eV for ionization. Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 40-200.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and reliable profile for the characterization of **2-Ethylisonicotinonitrile**. The interpretations are grounded in

fundamental principles of spectroscopy and comparative data from analogous structures. This guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling the confident identification and quality assessment of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylisonicotinonitrile [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-ethylisonicotinonitrile | CAS#:1531-18-6 | Chemsoc [chemsoc.com]
- 4. Pyridine, 2-ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Analytical Guide to 2-Ethylisonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075280#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylisonicotinonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com